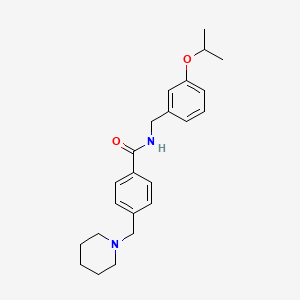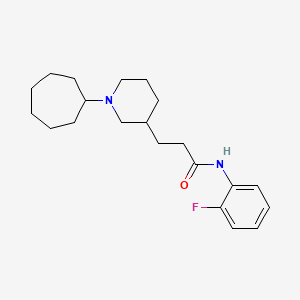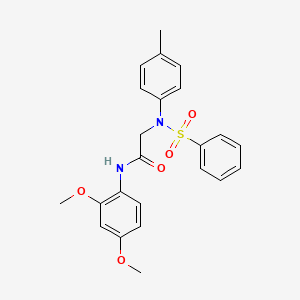
N-(3-isopropoxybenzyl)-4-(1-piperidinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-isopropoxybenzyl)-4-(1-piperidinylmethyl)benzamide, commonly known as IBN-1, is a compound that has been extensively studied for its potential use in scientific research. IBN-1 is a small molecule that has been shown to have a high binding affinity for the sigma-2 receptor, which is a protein that is expressed in many types of cancer cells. This binding affinity has led to interest in IBN-1 as a potential tool for cancer research, as well as for the development of new cancer treatments.
作用机制
The mechanism of action of IBN-1 is not fully understood, but it is believed to involve the binding of the compound to the sigma-2 receptor. This binding may result in changes to cell signaling pathways and gene expression that can affect cancer cell proliferation and survival. IBN-1 has also been shown to have some activity against other targets, including the dopamine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
IBN-1 has been shown to have a range of biochemical and physiological effects. In addition to its activity against the sigma-2 receptor, IBN-1 has been shown to affect the activity of several other proteins and enzymes. These effects can lead to changes in cell signaling, gene expression, and other cellular processes. IBN-1 has also been shown to have some effects on behavior and cognition in animal models.
实验室实验的优点和局限性
One advantage of using IBN-1 in lab experiments is that it has a high binding affinity for the sigma-2 receptor, which makes it a useful tool for studying this receptor in cancer cells. IBN-1 has also been shown to have some activity against other targets, which may make it useful for studying other cellular processes. One limitation of using IBN-1 is that it can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
未来方向
There are several potential future directions for research on IBN-1. One area of interest is in developing new cancer treatments that target the sigma-2 receptor. IBN-1 may also be useful for studying other cellular processes and protein targets. Future research may also focus on improving the synthesis and purification methods for IBN-1, which could make it more accessible for use in scientific research. Overall, IBN-1 is a promising compound that has the potential to be a valuable tool for scientific research in a variety of fields.
合成方法
IBN-1 can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis method for IBN-1 typically involves the use of various reagents and catalysts, as well as purification steps to ensure the purity of the final product. While the synthesis of IBN-1 can be challenging, it has been successfully synthesized by several research groups.
科学研究应用
IBN-1 has been studied extensively for its potential use in scientific research. One of the primary applications of IBN-1 is in cancer research, as the compound has been shown to have a high binding affinity for the sigma-2 receptor, which is expressed in many types of cancer cells. IBN-1 has been used to study the role of the sigma-2 receptor in cancer cell proliferation, as well as to develop new cancer treatments that target this receptor.
属性
IUPAC Name |
4-(piperidin-1-ylmethyl)-N-[(3-propan-2-yloxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-18(2)27-22-8-6-7-20(15-22)16-24-23(26)21-11-9-19(10-12-21)17-25-13-4-3-5-14-25/h6-12,15,18H,3-5,13-14,16-17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVBAUKYZKSNCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(piperidin-1-ylmethyl)-N-[3-(propan-2-yloxy)benzyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-(3,5-dimethoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6124521.png)
![1-(2,3-difluorobenzyl)-4-[1-(2-furoyl)-3-pyrrolidinyl]piperidine](/img/structure/B6124531.png)
![N-(2-chlorobenzyl)-3-{1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}propanamide](/img/structure/B6124542.png)
![7-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride](/img/structure/B6124562.png)


![N-{[(3-chloro-2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B6124574.png)
![4-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6124575.png)

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6124579.png)
![2-(1,4-dimethyl-2-piperazinyl)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}acetamide](/img/structure/B6124585.png)
![3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole](/img/structure/B6124587.png)
![N-{[1-(cyclopentylcarbonyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B6124603.png)
![7-(4-isopropylbenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6124606.png)